molecular formula C19H16O3 B13752303 alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol CAS No. 51728-14-4

alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol

Katalognummer: B13752303
CAS-Nummer: 51728-14-4
Molekulargewicht: 292.3 g/mol
InChI-Schlüssel: QCBIZOJTQQOZOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol: is a chemical compound known for its applications in various industries. It is characterized by its two hydroxyphenyl groups attached to an o-cresol backbone. This compound is commonly used as a monomer in the production of polymers and plastics, offering enhanced thermal stability and mechanical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol typically involves the reaction of 1,3-di(2-hydroxy-2-propyl)benzene with phenol. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to achieve high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyphenyl groups, which are reactive sites for different chemical transformations .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: alpha,alpha-Bis(p-hydroxyphenyl)-o-cresol stands out due to its unique combination of thermal stability, mechanical strength, and antioxidant properties. These characteristics make it a versatile compound with applications across multiple fields .

Eigenschaften

CAS-Nummer

51728-14-4

Molekularformel

C19H16O3

Molekulargewicht

292.3 g/mol

IUPAC-Name

2-[bis(4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C19H16O3/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)22/h1-12,19-22H

InChI-Schlüssel

QCBIZOJTQQOZOV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.